molecular formula C4H5F3O3 B1310935 (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid CAS No. 24435-45-8

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

Cat. No.: B1310935
CAS No.: 24435-45-8
M. Wt: 158.08 g/mol
InChI Key: CTGJACFEVDCYMC-VKHMYHEASA-N
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Description

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (CAS: 24435-45-8) is a chiral carboxylic acid characterized by a trifluoromethyl group, a hydroxyl group, and a methyl group at the C2 position. Its molecular formula is C₄H₅F₃O₃, with a molecular weight of 158.08 g/mol . The compound is synthesized via enzymatic resolution using S-enantioselective amidases, such as those from Arthrobacter sp. S-2 or Pseudomonas azotoformans, which selectively hydrolyze racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield the (S)-acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the enantioselective addition of trifluoromethyl ketones to aldehydes, followed by hydrolysis and oxidation steps. The reaction conditions typically include the use of chiral catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include trifluoromethyl ketones, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
TFHMPA is crucial in synthesizing fluorinated pharmaceuticals. Its trifluoromethyl group enhances the biological activity of drugs targeting metabolic disorders. Notably, it has been utilized in developing inhibitors for pyruvate dehydrogenase kinase (PDHK), which is vital in regulating cellular metabolism.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of TFHMPA act as effective inhibitors of PDHK, with one compound exhibiting an IC50 of 16 nM and enhancing lactate oxidation in human fibroblasts . This highlights the compound's potential in treating metabolic disorders.

Agricultural Chemicals

Enhanced Efficacy in Agrochemicals:
TFHMPA is employed in formulating herbicides and pesticides. Its unique chemical structure allows for improved efficacy against pests while minimizing environmental impact.

Data Table: Applications in Agrochemicals

Agrochemical TypeApplicationEffectiveness
HerbicidesSelective weed controlIncreased crop yield
PesticidesBroad-spectrum pest managementReduced application rates

Fluorinated Compounds Research

Exploration of New Compounds:
The trifluoromethyl group in TFHMPA enables researchers to synthesize novel fluorinated compounds that are valuable in materials science and medicinal chemistry.

Case Study:
Research indicates that TFHMPA can serve as a chiral building block for complex organic molecules. Its ability to form stable intermediates allows for the synthesis of various fluorinated derivatives essential for developing new materials with unique properties .

Analytical Chemistry

TFHMPA is utilized as a standard in analytical methods, aiding in the accurate quantification of other compounds in complex mixtures. Its stability and well-defined properties make it an ideal candidate for use in various analytical techniques.

Polymer Science

In polymer science, TFHMPA is used to synthesize fluorinated polymers that exhibit superior chemical resistance and thermal stability. These properties make them suitable for high-performance applications, particularly in industries requiring durable materials.

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

  • CAS : 44864-47-3 .
  • Similarity Score : 0.68 (structural similarity to S-enantiomer) .
  • Synthesis : Produced via R-selective amidases (e.g., Burkholderia phytofirmans ZJB-15079) .
  • Key Differences :
    • Enantioselectivity : Enzymatic methods show divergent selectivity; Candida antarctica lipase resolves esters to favor the (S)-enantiomer, while R-specific enzymes yield the (R)-form .
    • Applications : The R-enantiomer is less commonly utilized in drug synthesis, highlighting stereochemical preferences in biological systems .

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid

  • CAS : 1163729-47-2 .
  • Similarity Score : 0.95 (high structural similarity due to trifluoromethyl and hydroxyl groups) .
  • Structural Distinction : Cyclobutane ring introduces ring strain and altered steric effects , reducing conformational flexibility compared to the linear chain of the target compound.
  • Physicochemical Impact : Higher melting point and lower solubility in polar solvents due to rigid cyclic structure .

Methyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

  • CAS: Not specified; MDL: MFCD18253569 .
  • Key Differences :
    • Ester vs. Acid : The ester derivative lacks the acidic proton, reducing reactivity in nucleophilic substitutions.
    • Applications : Serves as a prodrug or synthetic intermediate, requiring hydrolysis to the free acid for bioactivity .

Enzymatic Resolution Efficiency

Enzyme Source Substrate (S)-Acid ee% (R)-Acid ee% Reference
Arthrobacter sp. S-2 Propanamide >99% <1%
Candida antarctica lipase Ethyl ester 43% (ester) 50% (acid)
Porcine pancreatic lipase Butyl ester 67% (ester)

Notes: Candida antarctica lipase shows moderate selectivity for the (R)-acid, whereas Arthrobacter amidase achieves near-complete S-selectivity .

Physicochemical and Pharmacological Properties

Acidity and Solubility

  • pKa : ~2.1 (estimated), influenced by electron-withdrawing trifluoromethyl group .
  • Solubility: Moderate in polar solvents (e.g., DMSO, methanol) but lower than non-fluorinated analogs due to hydrophobicity of CF₃ .

Biological Activity

(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a fluorinated derivative of propanoic acid, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound's unique structural features, including the trifluoromethyl and hydroxyl groups, enhance its lipophilicity and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins and enzymes. The hydroxyl group allows for hydrogen bonding with biological molecules, potentially influencing their structure and function .

Biological Activities

  • Enzyme Inhibition :
    • Studies have shown that derivatives of this compound can inhibit pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular metabolism. For instance, secondary amides derived from this compound demonstrated IC50 values around 16 nM in inhibiting PDHK activity .
    • The compound has also been explored for its role as a potassium channel opener, suggesting potential applications in treating conditions like hypertension and urinary incontinence .
  • Anticancer Potential :
    • Preliminary research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
    • The compound's ability to modulate cellular pathways involved in tumor growth and metastasis has been a focus of ongoing studies.

Case Study 1: Antidiabetic Effects

A study evaluated the effects of this compound on glucose metabolism in diabetic animal models. Although the compound did not significantly lower glucose levels in these models, it enhanced the oxidation of lactate into carbon dioxide in human fibroblasts . This suggests that while it may not directly affect glucose levels, it could improve metabolic flexibility.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation with IC50 values as low as 0.126 μM. These compounds showed a significant window for selectivity over non-cancerous cells .

Research Findings Summary

Study Focus Findings Reference
Enzyme InhibitionIC50 = 16 nM for PDHK inhibition; enhances lactate oxidation
Anticancer ActivitySelective cytotoxicity against cancer cells; IC50 = 0.126 μM
Metabolic EffectsImproved metabolic flexibility without lowering glucose levels

Q & A

Basic Research Questions

Q. What are the most effective enzymatic methods for enantioselective synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid?

  • Methodological Answer : The S-enantiomer can be synthesized via kinetic resolution using S-enantioselective amidases. For example, Arthrobacter sp. S-2 and Pseudomonas azotoformans IAM 1603 produce amidases that hydrolyze (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide selectively, yielding the (S)-acid and leaving the (R)-amide intact . Optimization involves:

  • Enzyme Purification : Affinity chromatography (e.g., His-tag purification) to isolate recombinant enzymes.
  • Reaction Conditions : pH 7–8, 30–37°C, and substrate concentrations ≤10 mM to prevent substrate inhibition.
  • Yield Enhancement : Sequential batch reactions or immobilized enzymes for reusability.

Q. Which analytical techniques are recommended for determining enantiomeric purity and structural conformation?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 min indicate high enantiomeric excess (ee) .
  • Polarimetry : Measure optical rotation ([α]D) at 589 nm; the (S)-enantiomer typically exhibits a negative rotation in basic aqueous solutions .
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with chiral amines (e.g., brucine) to resolve stereochemistry .

Advanced Research Questions

Q. How can metabolic pathways of this compound be analyzed to distinguish detoxification (mercapturate formation) from toxification (beta-lyase-mediated bioactivation)?

  • Methodological Answer :

  • In Vivo Studies : Administer radiolabeled (¹⁴C) compound to model organisms (e.g., rats or humanized mice) and track urinary metabolites via:
  • GC-MS : Quantify mercapturic acids (detoxification) and 3,3,3-trifluoro-2-fluoromethoxypropanoic acid (toxification byproduct) .
  • Species Comparison : Rats exhibit 6× higher flux through beta-lyase pathways than humans, necessitating interspecies scaling for toxicological risk assessment .
  • In Vitro Assays : Incubate with renal cytosol or recombinant beta-lyase to measure reactive intermediate formation via LC-MS/MS.

Q. What computational strategies predict the compound’s reactivity in enzyme binding or catalysis?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with amidase crystal structures (e.g., PDB 3A7Z) to model substrate-enzyme interactions. Focus on hydrogen bonding between the hydroxyl group and catalytic Ser-Lys-Asp triad .
  • Molecular Dynamics (MD) Simulations : Simulate solvated systems in GROMACS to assess conformational stability of the (S)-enantiomer in active sites over 100-ns trajectories.
  • Quantum Mechanics (QM) : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites influenced by the trifluoromethyl group .

Q. How do fluorine substituents influence the compound’s physicochemical properties and applications in material science?

  • Methodological Answer :

  • Acidity Studies : The trifluoromethyl group lowers the pKa of the α-hydroxy acid (pKa ~2.5 vs. ~3.8 for non-fluorinated analogs) due to electron-withdrawing effects, enhancing catalytic activity in esterification .
  • Polymer Synthesis : Incorporate into fluorinated polyesters via ring-opening polymerization (ROP) of cyclic esters. The CF₃ group improves thermal stability (TGA shows decomposition >300°C) and hydrophobicity (contact angle >100°) .
  • Surface Modification : Graft onto silica nanoparticles (APTES linker) to create low-surface-energy coatings for anti-fouling applications .

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGJACFEVDCYMC-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427057
Record name (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24435-45-8
Record name (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(R/S)-2-Hydroxy-2-methyl-3,3,3-trifluoropropanoic acid was resolved according to the resolution method described in European Patent Application No. EP 524781 (described for the preparation of the (S)-(−)-acid) except that (1S,2R)-norephedrine was used in place of (1R,2S)-norephedrine or (S)-(−)-1-phenylethylamine to yield the title compound, [α]D20 +18.1° C. (c, 8.8 in MeOH); NMR analysis of the acid in the presence of (R)-(+)-1-phenylethylaine gave an enantiomerical purity of >98%. NMR (CDCl3): 1.27 (s, 3H) for the (R)-enantiomer, 1.21 (s, 3H) for the (S)-enantiomer.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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